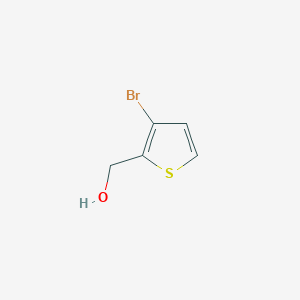

(3-Bromothiophen-2-YL)methanol

Description

Contextualization within Halogenated Thiophene (B33073) Derivatives

Halogenated thiophenes are a class of organic compounds that are fundamental to modern synthetic chemistry. The thiophene ring itself is an aromatic heterocycle that is a common structural motif in many biologically active compounds and functional materials. nih.govresearchgate.net The introduction of a halogen atom, such as bromine, onto the thiophene ring dramatically enhances its synthetic utility. nih.gov

The carbon-bromine bond in compounds like (3-Bromothiophen-2-YL)methanol is a key functional group that allows for a variety of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon or carbon-heteroatom bonds at a specific position on the thiophene ring. This strategic functionalization is crucial for building complex molecular architectures. For instance, brominated thiophenes are predominantly used as monomers in catalyst transfer polycondensation to create π-conjugated polymers, which are valued for their electronic properties. The reactivity of the halogen can be tuned, with brominated derivatives often offering a good balance of reactivity and stability for many synthetic applications.

Academic and Research Significance of Substituted Thiophenes

The thiophene nucleus is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that is frequently found in approved drugs and biologically active compounds. researchgate.netmdpi.com Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.gov Their structural similarity to the benzene (B151609) ring allows them to act as bioisosteres, where the thiophene ring replaces a phenyl group in a drug molecule, sometimes leading to improved efficacy or better physicochemical properties. nih.govnih.gov

Beyond pharmaceuticals, substituted thiophenes are cornerstones of materials science. They are the fundamental building blocks for polythiophenes, a class of conducting polymers with significant applications in organic electronics. acs.org These materials are used in organic light-emitting diodes (OLEDs), organic solar cells, and thin-film transistors. The ability to precisely introduce different substituents onto the thiophene ring allows for the fine-tuning of the resulting polymer's electronic and optical properties, such as its conductivity and color. nih.gov

Overview of this compound as a Versatile Synthetic Intermediate

This compound serves as a bifunctional building block, offering two distinct points for chemical modification: the bromine atom at the 3-position and the hydroxymethyl group at the 2-position. This dual functionality makes it a highly versatile intermediate for synthesizing complex, multi-substituted thiophene derivatives.

The bromine atom is primarily exploited for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. researchgate.net These methods allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position. For example, derivatives of this compound's corresponding aldehyde have been used in Suzuki coupling reactions to synthesize new imine compounds with diverse substitutions. mdpi.com

The hydroxymethyl group (-CH₂OH) offers another avenue for synthetic transformations. It can be easily oxidized to the corresponding aldehyde (-CHO) or carboxylic acid (-COOH), which are themselves valuable functional groups for further reactions. The aldehyde, for instance, can be condensed with amines to form Schiff bases (imines), which are important intermediates for the synthesis of various heterocyclic systems and pharmacologically active agents. nih.gov The alcohol can also participate in ether or ester linkages.

This versatility is exemplified in the synthesis of complex molecules like thiophene-based C-nucleosides, which are of interest for their potential biological activities and fluorescent properties. In such syntheses, a brominated thiophene derivative can first undergo C-glycosidation and then subsequent cross-coupling reactions at the bromine site to build the final complex structure. Therefore, this compound provides a reliable and adaptable platform for the synthesis of a new generation of pharmaceuticals and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXULCOYQSDIBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499805 | |

| Record name | (3-Bromothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70260-17-2 | |

| Record name | 3-Bromo-2-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70260-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromothiophen 2 Yl Methanol

Direct Synthesis of (3-Bromothiophen-2-YL)methanol

Direct synthesis methods are often preferred for their efficiency and involve the use of readily available starting materials. These approaches typically focus on the introduction or modification of a functional group at the 2-position of a 3-bromothiophene (B43185) core.

A common and effective method for the synthesis of this compound involves the use of organolithium reagents. This approach relies on a lithium-halogen exchange reaction with a dibrominated thiophene (B33073), followed by quenching with an appropriate electrophile.

For instance, 2,3-dibromothiophene (B118489) can be treated with a strong lithium base such as n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). The lithium reagent selectively replaces one of the bromine atoms, typically the one at the more reactive 2-position, to form 3-bromo-2-lithiothiophene. This organolithium intermediate is then reacted with a suitable electrophile, such as formaldehyde (B43269) or a protected form thereof, to introduce the hydroxymethyl group. Subsequent acidic workup yields this compound.

A study demonstrated the synthesis of bisthis compound by reacting 3-bromothiophene with n-BuLi and diisopropylamine, followed by the addition of 3-bromothiophene-2-carboxaldehyde. rsc.org This highlights the utility of organolithium intermediates in forming C-C bonds with thiophene rings. Another protocol involves the metallation of 3-bromothiophene with n-BuLi followed by addition to an aldehyde, although this can sometimes result in low yields of the desired alcohol. nih.gov

Table 1: Organometallic Synthesis of Thiophene Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Bromothiophene | 1. n-BuLi, Diisopropylamine, THF, -78°C2. 3-Bromothiophene-2-carboxaldehyde | Bisthis compound | 28% | rsc.org |

Grignard reagents offer an alternative organometallic route for the synthesis of this compound. cerritos.edulibretexts.org These reagents, with the general formula RMgX, are known for their nucleophilic character and their ability to react with carbonyl compounds. libretexts.orgyoutube.com

The synthesis begins with the formation of a thiophene-based Grignard reagent. This is typically achieved by reacting 2,3-dibromothiophene with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). cerritos.edulibretexts.org The resulting Grignard reagent, 3-bromo-2-thienylmagnesium bromide, can then be reacted with formaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the carbonyl group in formaldehyde. libretexts.org A subsequent hydrolysis step with a dilute acid protonates the resulting alkoxide to yield this compound. youtube.com It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents readily react with water. cerritos.edulibretexts.org

The reactivity of Grignard reagents allows for the formation of various alcohols. For example, reacting a Grignard reagent with an ester can lead to a tertiary alcohol after reacting with two equivalents of the Grignard reagent. mercer.edu

A straightforward and high-yielding method for the synthesis of this compound is the reduction of 3-bromothiophene-2-carboxaldehyde. This precursor is readily accessible and can be reduced to the corresponding alcohol using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, providing the product in high yield (88%) as a yellow liquid. The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727). The hydride from the borohydride attacks the carbonyl carbon of the aldehyde, and subsequent workup yields the desired alcohol. Other reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be employed, although NaBH₄ is often preferred due to its milder nature and higher selectivity.

The starting material, 3-bromothiophene-2-carboxaldehyde, can be synthesized by the formylation of 3-bromothiophene. researchgate.netnih.gov One method involves the reaction of 3-bromothiophene with n-butyllithium followed by N-formylpiperidine. researchgate.net

Strategies for Thiophene Ring Functionalization to Access this compound and Related Derivatives

In addition to direct synthesis, this compound and its derivatives can be accessed through strategies that construct the thiophene ring itself. These methods offer the flexibility to introduce a variety of substituents onto the thiophene scaffold.

Metal-catalyzed heterocyclization of functionalized alkynes is a powerful tool for the synthesis of substituted thiophenes. mdpi.comresearchgate.net This approach involves the intramolecular cyclization of an alkyne containing a sulfur nucleophile, facilitated by a transition metal catalyst. mdpi.com Metals such as palladium, copper, and gold have been shown to be effective in promoting these reactions. mdpi.comresearchgate.netencyclopedia.pub

The general mechanism involves the coordination of the metal to the alkyne's triple bond, which activates it towards nucleophilic attack by the sulfur atom. mdpi.comresearchgate.net The subsequent cyclization can proceed through different pathways, such as 5-endo-dig or 5-exo-dig, depending on the substrate and reaction conditions, leading to the formation of the thiophene ring. mdpi.com For instance, PdI₂-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols has been used to synthesize substituted thiophenes. mdpi.com Similarly, copper-promoted cyclization of (Z)-1-en-3-ynyl(butyl)sulfanes can yield 3-halothiophenes. mdpi.com

While this method is versatile, the presence of sulfur can sometimes "poison" the metal catalyst due to its strong coordinating properties. mdpi.com

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of highly functionalized thiophenes in a single step. nih.govtandfonline.commdpi.com These reactions involve the combination of three or more starting materials to form a complex product that incorporates a substantial portion of each reactant. mdpi.com

A well-known example is the Gewald reaction, which is a multicomponent condensation between sulfur, an α-methylene carbonyl compound, and an α-cyanoester to produce 2-aminothiophenes. organic-chemistry.org Various catalysts, including N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber, have been developed to improve the efficiency of this reaction. organic-chemistry.org

Other MCRs for thiophene synthesis have been developed using different catalysts and starting materials. For example, copper(I)-catalyzed reactions of triethylammonium (B8662869) 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates with N-sulfonyl azides and terminal alkynes can produce fully substituted thiophenes. acs.org These methods allow for the rapid generation of diverse thiophene libraries. tandfonline.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-dibromothiophene |

| 3-bromo-2-lithiothiophene |

| 3-bromothiophene-2-carboxaldehyde |

| bisthis compound |

| (3-Bromothiophen-2-yl)(phenyl)methanol |

| 3-bromo-2-thienylmagnesium bromide |

| Sodium borohydride |

| Lithium aluminum hydride |

| N-formylpiperidine |

| 1-mercapto-3-yn-2-ols |

| (Z)-1-en-3-ynyl(butyl)sulfanes |

| triethylammonium 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates |

| N-sulfonyl azides |

| n-butyllithium |

| diisopropylamine |

| formaldehyde |

| benzaldehyde |

| magnesium |

| diethyl ether |

| tetrahydrofuran |

| ethanol |

| methanol |

| palladium |

| copper |

| gold |

| sulfur |

| α-methylene carbonyl compound |

| α-cyanoester |

| N-methylpiperazine |

Heck Reactions Involving Bromothiophene Building Blocks

The Heck reaction, a cornerstone of carbon-carbon bond formation, facilitates the coupling of unsaturated halides with alkenes, catalyzed by a palladium complex. organic-chemistry.orgdiva-portal.org This reaction is particularly relevant for functionalizing bromothiophene building blocks. A significant challenge in the Heck reaction of electron-rich olefins, such as allylic alcohols, is controlling the regioselectivity. liv.ac.uk Typically, such reactions can yield a mixture of regioisomeric products, which limits their synthetic utility. liv.ac.uk

Research has shown that the palladium-catalyzed reaction of 3-bromothiophene with allylic alcohols can produce 3-(3'-thienyl)aldehydes or ketones. researchgate.net However, the reaction conditions, especially the choice of solvent, are paramount in directing the outcome. A notable advancement involves the use of ionic liquids as the reaction medium. Palladium-catalyzed Heck reactions of bromothiophenes with allyl alcohol in an imidazolium (B1220033) ionic liquid have been shown to yield the branched olefin product with high regioselectivity. liv.ac.uk This method provides a direct route to 2-allyl alcohol-functionalized heteroaromatics, which are structural precursors to compounds like this compound, and importantly, it avoids the need for aryl triflates or stoichiometric salt additives. liv.ac.uk

The reaction between aryl bromides and primary or secondary allylic alcohols, catalyzed by an air-stable phosphinito complex of palladium(II), typically produces the corresponding carbonyl compounds. researchgate.net This highlights the tendency of the allylic alcohol to isomerize under certain Heck conditions. However, when tertiary allylic alcohols are used, the aromatic conjugated alcohols are generated, demonstrating that the final product is highly dependent on the substrate and reaction conditions. researchgate.net

Base-Promoted Cyclization Reactions for Thiophene Formation

Base-promoted cyclization reactions provide a fundamental approach to constructing the thiophene ring from acyclic precursors. mdpi.comrsc.orglibretexts.org Two prominent examples are the Gewald aminothiophene synthesis and the Fiesselmann thiophene synthesis.

The Gewald reaction involves the condensation of a ketone (or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a base, such as an amine, to yield a polysubstituted 2-aminothiophene. wikipedia.org The reaction proceeds via a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org The versatility of the Gewald reaction allows for the synthesis of a wide variety of substituted 2-aminothiophenes, which can serve as versatile intermediates for further functionalization. mcgill.camdpi.comresearchgate.net

The Fiesselmann thiophene synthesis is another powerful base-promoted method that generates 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid and its derivatives. wikipedia.org The mechanism involves consecutive base-catalyzed 1,4-conjugate additions to form a thioacetal, which then cyclizes. derpharmachemica.com This method and its variations have been employed to create a diverse range of thiophene-containing structures, including those with potential biological activity. wikipedia.orgnih.gov For instance, a modified approach has been used to synthesize 3-hydroxythieno[3,2-b]thiophene starting from 3-bromothiophene, demonstrating the utility of these cyclization strategies in building upon existing thiophene cores. researchgate.net While not a direct route to this compound, these methods are foundational for creating the substituted thiophene ring from acyclic materials, where the substituents can be chosen to lead to the desired product after subsequent transformations. thieme-connect.de

Optimization of Synthetic Conditions for High Yield and Selectivity

The successful synthesis of this compound and related compounds hinges on the careful optimization of reaction conditions. The choice of solvent, the catalyst system, and physical parameters like temperature and pressure can dramatically influence reaction kinetics, yield, and selectivity.

Solvent Effects on Reaction Outcomes

The solvent is a critical parameter in synthetic chemistry, capable of influencing reaction rates and, in many cases, determining the product distribution. In the context of reactions involving the this compound scaffold, solvent choice has proven to be crucial. For example, in the methylation of this compound, changing the solvent from methanol to tetrahydrofuran (THF) was found to significantly reduce the reaction time while also increasing the yield.

The polarity and coordinating ability of the solvent play a major role. In a study on Heck reactions of aryl bromides with allyl alcohol, dimethylformamide (DMF) proved to be a superior solvent compared to toluene, dimethyl sulfoxide (B87167) (DMSO), or THF, leading to significantly higher product yields. researchgate.net Furthermore, in the highly regioselective Heck reaction of bromothiophenes, the use of an imidazolium ionic liquid was shown to be essential for achieving the desired branched olefin product, whereas conventional molecular solvents resulted in a mixture of isomers. liv.ac.uk

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 90 | 18 | 91 |

| Toluene | 90 | 18 | 31 |

| DMSO | 140 | 18 | 27 |

| THF | Reflux | 18 | 0 |

Catalyst Systems and Ligand Effects in Metal-Catalyzed Transformations

Metal-catalyzed transformations, particularly palladium-catalyzed cross-coupling reactions, are central to the functionalization of bromothiophenes. The choice of the palladium source, the ligand, and additives can profoundly affect the catalyst's activity, stability, and selectivity. rsc.org

Various palladium catalysts such as Pd(PPh₃)₄ and Pd(OAc)₂ are commonly employed. researchgate.net For instance, iridium-catalyzed borylation of 3-substituted thiophenes has shown that phosphine-ligated catalysts are well-suited for these substrates, though they may require elevated temperatures. derpharmachemica.com In contrast, nickel catalysts bearing N-heterocyclic carbene ligands have been found to be effective for the polymerization of chlorothiophenes, demonstrating controlled molecular weight. researchgate.net

The development of ligand-free catalyst systems is an area of active research, aiming to reduce costs and simplify procedures. rsc.org In some Heck reactions, a combination of a palladium source with an activator system, such as silver(I) nitrate (B79036) and potassium fluoride, can induce coupling at a C-H bond while leaving a carbon-bromine bond intact, allowing for subsequent functionalization. researchgate.net The use of a Pd-DPPP catalyst in an ionic liquid has been shown to be an excellent system for highly regioselective Heck arylations of electron-rich olefins. liv.ac.uk This highlights that the interplay between the metal, ligand, and solvent system is key to achieving the desired transformation with high efficiency.

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental physical parameters that control reaction kinetics. In the synthesis of thiophene derivatives, adjusting the temperature is a common strategy to control the reaction rate and minimize the formation of side products. For example, in the synthesis of 1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one, the product purity was found to increase from 89.47% to a maximum of 95.81% as the temperature was raised from 10°C to 25°C. However, further increasing the temperature to 50°C led to a slight decrease in purity, indicating that an optimal temperature exists to balance the rate of the main reaction against side reactions.

| Temperature (°C) | Purity (%) |

|---|---|

| 10 | 89.47 |

| 25 | 95.81 |

| 50 | 94.25 |

The effect of temperature on reaction yield is also pronounced. In a palladium-catalyzed Heck coupling, increasing the temperature from room temperature to 90°C dramatically increased the product yield from 0% to 91%. researchgate.net

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| Room Temp. | 18 | 0 |

| 50 | 18 | 74 |

| 90 | 18 | 91 |

While less commonly varied in standard laboratory conditions, pressure can have a dramatic effect on certain reactions involving the thiophene ring. Due to its aromatic stability, thiophene is often a reluctant diene in Diels-Alder reactions. liv.ac.uk However, the application of high pressure (e.g., 8-10 kbar) can significantly promote these cycloadditions, leading to good yields where reactions at atmospheric pressure would fail. liv.ac.ukmcgill.ca This illustrates that for challenging transformations, pressure can be a powerful tool to influence reaction kinetics and equilibria.

Reactivity and Advanced Chemical Transformations of 3 Bromothiophen 2 Yl Methanol

Bromine Functional Group Reactivity

The bromine atom at the 3-position of the thiophene (B33073) ring is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of (3-Bromothiophen-2-YL)methanol serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. wikipedia.org In the context of this compound, this reaction facilitates the linkage of aryl or vinyl groups to the thiophene core. The reaction typically involves the coupling of the bromothiophene derivative with an organoboron species, such as an arylboronic acid or a vinylboronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

The synthesis of (3-arylthiophen-2-yl)methanol derivatives is a common application. For instance, the coupling of this compound with various arylboronic acids, catalyzed by systems like Pd(PPh₃)₄ with a base such as K₃PO₄, yields the corresponding 3-aryl-substituted thiophene-2-yl)methanol products. nih.govresearchgate.net A range of electron-donating and electron-withdrawing functional groups on the arylboronic acid are generally well-tolerated under these reaction conditions. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields. For example, catalyst systems like Pd(OAc)₂ with bulky, electron-rich phosphine (B1218219) ligands such as SPhos have shown high efficacy. researchgate.net

The table below summarizes representative conditions for the Suzuki-Miyaura coupling of bromothiophene derivatives.

| Catalyst / Ligand | Base | Solvent | Temperature | Yield | Ref |

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 90 °C | Moderate | nih.gov |

| Pd(OAc)₂ / tBu-JohnPhos | KF | THF | Not specified | Good | guidechem.com |

| Pd(PPh₃)₄ | Not specified | Not specified | Not specified | 30-85% | mdpi.com |

| Pd₂ (dba)₃ / P(t-Bu)₃ | Not specified | Not specified | Room Temp | Good | organic-chemistry.org |

This table presents a selection of reported conditions and is not exhaustive.

Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound can participate in other important palladium-catalyzed C-C bond-forming reactions.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the thiophene ring to an alkyne. sci-hub.seorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed, often utilizing bulky, electron-rich phosphine ligands. organic-chemistry.orgbeilstein-journals.org These reactions are valuable for synthesizing arylalkynes, which are important building blocks in materials science and medicinal chemistry. beilstein-journals.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgmdpi.com This method is known for its high functional group tolerance and has been successfully applied to the coupling of aryl and vinyl chlorides, with Pd(P(t-Bu)₃)₂ being an effective catalyst. nih.gov While specific examples involving this compound are less commonly reported, the general applicability of Negishi coupling to bromothiophenes suggests its potential for forming C-C bonds at the 3-position. rsc.orgresearchgate.net

The following table provides an overview of catalyst systems used in Sonogashira and Negishi couplings of related aryl halides.

| Coupling Reaction | Catalyst / Ligand | Co-catalyst / Additive | Typical Substrates | Ref |

| Sonogashira | Pd(OAc)₂ / P(p-tol)₃ | DBU (base) | Aryl bromides, 2-methyl-3-butyn-2-ol | beilstein-journals.org |

| Sonogashira | [DTBNpP]Pd(crotyl)Cl | TMP (base) | Aryl bromides, terminal alkynes | nih.gov |

| Negishi | Pd(P(t-Bu)₃)₂ | - | Aryl/vinyl chlorides, organozinc reagents | nih.gov |

| Negishi | Pd(dba)₂ / XPhos | - | 2-pyridyl zinc halides, bromopyridines | mdpi.com |

This table illustrates common conditions for these coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.org The development of various generations of catalyst systems, often employing bulky electron-rich phosphine ligands, has greatly expanded the scope of this transformation. wikipedia.org The amination of 3-bromothiophene (B43185) derivatives has been reported, although sometimes with moderate yields, particularly with electron-rich and labile heterocycles. acs.orgresearchgate.net

Carbon-sulfur (C-S) bond formation can also be achieved via palladium-catalyzed cross-coupling reactions, often referred to as thiolation. These reactions couple aryl halides with thiols or their corresponding thiolates to form aryl sulfides. While less common than C-N coupling, this method provides a direct route to thioether-functionalized thiophenes.

Nucleophilic Displacement of Bromine

While palladium-catalyzed reactions are the most common methods for functionalizing the C-Br bond, nucleophilic displacement of the bromine atom can also occur under certain conditions. The electron-rich nature of the thiophene ring generally makes it less susceptible to nucleophilic aromatic substitution (SNAr) compared to more electron-deficient aromatic systems. However, under forcing conditions or with highly activated substrates, nucleophiles can replace the bromine atom. The "halogen dance" reaction, an isomerization process observed in bromothiophenes under the influence of strong bases, can lead to the migration of the bromine atom, further complicating simple nucleophilic substitution pathways. ias.ac.inresearchgate.net

Hydroxyl Functional Group Reactivity

The primary alcohol (hydroxymethyl) group at the 2-position of the thiophene ring offers another site for chemical modification. This group can undergo typical alcohol reactions, such as:

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde (3-bromo-2-thiophenecarboxaldehyde) or carboxylic acid (3-bromo-2-thiophenecarboxylic acid) using appropriate oxidizing agents. The aldehyde, in particular, is a valuable intermediate for synthesizing imines and other derivatives. nih.govmdpi.com

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) under standard conditions will form the corresponding esters.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, reacting with an alkyl halide in the presence of a base.

Conversion to Halide: The alcohol can be converted to a halomethyl group (e.g., chloromethyl) using reagents like thionyl chloride, providing an electrophilic handle for further nucleophilic substitution reactions.

These transformations of the hydroxyl group are often performed orthogonally to the reactions at the bromine position, allowing for a stepwise and controlled elaboration of the this compound scaffold.

Etherification and Esterification Reactions

The primary alcohol functionality of this compound is readily susceptible to etherification and esterification, providing pathways to introduce a variety of functional groups and to act as a protecting group for the hydroxyl moiety.

Etherification: The conversion of the hydroxyl group to an ether is typically accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then undergoes a second-order nucleophilic substitution (SN2) reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. masterorganicchemistry.comyoutube.comkhanacademy.org This reaction is highly efficient for primary alcohols like this compound, as the competing elimination reaction is minimized. masterorganicchemistry.com

Esterification: The synthesis of esters from this compound can be achieved through several standard methods. Reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) provides a direct route to the corresponding ester. Alternatively, catalyst-driven methods such as the Steglich esterification, which employs coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be used to couple the alcohol with a carboxylic acid. nih.gov The esterification of acetic anhydride with methanol (B129727) is a well-studied reaction, and similar principles apply here. cetjournal.ithzdr.de

Oxidation Reactions to Carbonyl Derivatives

The hydroxymethyl group can be selectively oxidized to afford either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These carbonyl derivatives are crucial intermediates for further synthetic elaborations, such as the formation of imines, chalcones, or for use in coupling reactions. sci-hub.selibretexts.org

Oxidation to Aldehydes: The selective oxidation of the primary alcohol to 3-bromothiophene-2-carbaldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are highly effective for this transformation. libretexts.orgmasterorganicchemistry.comvedantu.com These reactions are typically performed in anhydrous solvents like dichloromethane (B109758) (DCM) to avoid the formation of the geminal diol hydrate, which could be further oxidized. libretexts.orgmasterorganicchemistry.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to 3-bromothiophene-2-carboxylic acid. organic-chemistry.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from CrO₃ and aqueous sulfuric acid, known as the Jones reagent), or catalytic chromium trioxide with periodic acid as the terminal oxidant. organic-chemistry.org The resulting carboxylic acid is a valuable precursor for the synthesis of amides, esters, and other acid derivatives. masterorganicchemistry.com

Dehydration Pathways Leading to Unsaturated Thiophene Systems

The dehydration of this compound is not a straightforward transformation and is highly dependent on reaction conditions. Simple primary alcohols are generally resistant to dehydration, and the presence of the electron-rich thiophene ring introduces competing reaction pathways.

Under strong acidic conditions (e.g., concentrated H₂SO₄ or H₃PO₄) at elevated temperatures, which are typically required for alcohol dehydration, several outcomes are possible. encyclopedia.pubresearchgate.net The most likely pathway is an intermolecular dehydration, where two molecules of the alcohol react to form bis((3-bromothiophen-2-yl)methyl) ether. Direct intramolecular dehydration to form an exocyclic methylene (B1212753) thiophene is unlikely. Instead, the carbocation intermediate formed upon protonation and loss of water is more susceptible to attack by another alcohol molecule.

Another significant side reaction under harsh acidic conditions is polymerization, a common issue with reactive heterocycles like thiophene. thieme-connect.de While intramolecular cyclization following dehydration is a known route for producing fused ring systems, it typically requires a more complex substrate with a suitably positioned reactive site for the cyclization to occur. researchgate.netbyjus.combeilstein-journals.org For this compound itself, the formation of simple unsaturated systems via direct dehydration is not a synthetically viable route.

Thiophene Ring Reactivity

The thiophene ring in this compound is an electron-rich aromatic system, making it amenable to a variety of substitution and functionalization reactions. The regiochemical outcome of these reactions is dictated by the interplay of the directing effects of the existing substituents and the reaction mechanism employed.

Electrophilic Aromatic Substitution Patterns on the Thiophene Nucleus

Thiophene is known to undergo electrophilic aromatic substitution (EAS) more readily than benzene (B151609). acs.org The regioselectivity on the this compound ring is controlled by the combined directing effects of the 2-hydroxymethyl and 3-bromo substituents. The sulfur atom in the ring strongly directs incoming electrophiles to the α-positions (C2 and C5). organic-chemistry.org Since the C2 position is already substituted, the primary site for electrophilic attack is the C5 position.

The 3-bromo substituent is a deactivating but ortho-, para-director. Its 'ortho' position is C4 and its 'para' position is C5. The 2-hydroxymethyl group is weakly deactivating. The powerful directing effect of the ring sulfur to the C5 position, combined with the para-directing effect of the bromine atom, makes the C5 position the most electronically favorable site for substitution. The C4 position is sterically hindered by the adjacent bromine and hydroxymethyl groups and is electronically less favored. Therefore, electrophilic reactions such as halogenation, nitration, or Friedel-Crafts acylation are expected to yield the 5-substituted product almost exclusively. organic-chemistry.orgclockss.org

Directed Metalation Strategies for Further Functionalization

Polar organometallic chemistry provides powerful and highly regioselective methods for functionalizing the thiophene ring, offering alternatives to electrophilic substitution. researchgate.net For this compound, two primary strategies exist: halogen-metal exchange and directed deprotonation (metalation).

Halogen-Metal Exchange: The bromine atom at the C3 position is susceptible to halogen-metal exchange. Treatment with an alkyllithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures (typically -78 °C) results in a rapid exchange to form 3-lithio-2-(hydroxymethyl)thiophene (after in-situ deprotonation of the alcohol). clockss.orguwindsor.carsc.org This lithiated intermediate can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new functional group specifically at the C3 position. rsc.org

Directed C-H Metalation: The most acidic proton on the thiophene ring is at the C5 position. Using a strong, sterically hindered, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or a Knochel-Hauser base (TMPMgCl·LiCl) can selectively deprotonate the C5 position without causing halogen-metal exchange. nih.gov This approach generates a 5-lithio (or 5-magnesio) species, which can be subsequently quenched with an electrophile to introduce a substituent regioselectively at C5. This method is complementary to halogen-metal exchange, allowing for functionalization at two different sites on the ring depending on the reagents chosen. acs.orgnih.gov

Reactions with Specific Heteroatoms (e.g., Sulfur, Ammonia)

The carbon-bromine bond at the C3 position is a key site for introducing heteroatoms like nitrogen and sulfur through cross-coupling reactions or nucleophilic substitution.

Nitrogen Nucleophiles (Amination): The bromine atom can be replaced by an amine functionality using modern palladium-catalyzed cross-coupling methods, most notably the Buchwald-Hartwig amination. acs.orgresearchgate.net This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOt-Bu or Cs₂CO₃). researchgate.netacs.orgrsc.org This provides a powerful route to 3-aminothiophene derivatives. An older, less general method is the copper-catalyzed Ullmann condensation, which typically requires harsher conditions. byjus.comorganic-chemistry.orgwikipedia.org

Sulfur Nucleophiles: The C3-Br bond can also be substituted by sulfur nucleophiles. Copper-catalyzed Ullmann-type reactions can be used to form C-S bonds by reacting the aryl bromide with thiols or their corresponding thiolates. wikipedia.org Furthermore, palladium-catalyzed cross-coupling reactions have also been developed for the formation of aryl thioethers from aryl halides. These methods allow for the synthesis of 3-(alkylthio)- or 3-(arylthio)thiophene derivatives.

It is also conceivable to functionalize the hydroxymethyl group. After converting the alcohol into a good leaving group, such as a tosylate or mesylate, it can be displaced by nitrogen or sulfur nucleophiles via an SN2 reaction. pressbooks.publibretexts.org This would yield 2-(aminomethyl)- or 2-(thiomethyl)-3-bromothiophene derivatives.

Mechanistic Investigations of Key Transformations

The mechanistic understanding of chemical reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and designing novel synthetic pathways. While direct mechanistic studies on this compound itself are not extensively documented in the reviewed literature, valuable insights can be drawn from computational and experimental investigations of closely related transformations, particularly those involving its aldehyde and imine analogues.

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways often involves a combination of experimental observations and computational modeling, such as Density Functional Theory (DFT), to map out the energy landscape of a reaction, including the identification of transition states.

A notable example is the palladium-catalyzed hydrolysis of imines derived from 3-bromothiophene-2-carbaldehyde. mdpi.com DFT calculations have been employed to understand the role of the palladium catalyst in facilitating this transformation. It was found that the association of the Suzuki coupling product with the Pd-catalyst increases the polarity of the C=N bond, which in turn leads to hydrolysis. mdpi.com Theoretical calculations have shown that the activation barrier for this hydrolysis is significantly reduced in the presence of a transition metal catalyst compared to a metal-free reaction. mdpi.com For instance, the hydration with a palladium catalyst was found to be thermodynamically more favorable by 6.21 kcal/mol compared to the metal-free pathway. mdpi.com

The geometries of the transition states provide critical information about the reaction mechanism. In the palladium-catalyzed imine hydrolysis, the transition state is described as "late," meaning that the new C-O and N-H bonds are substantially formed while the old O-H bond is significantly broken. mdpi.com This is evidenced by the calculated bond lengths in the transition state structure. mdpi.com

While direct studies on this compound are limited, the principles of nucleophilic substitution reactions, such as the SN2 mechanism, are relevant to the reactivity of the hydroxyl group. An SN2 reaction proceeds through a single concerted step involving a pentavalent transition state. pressbooks.pub

The following table summarizes key aspects of reaction pathways and transition states for transformations related to this compound.

| Reaction Type | Key Mechanistic Features | Transition State Characteristics | Computational Method |

| Pd-Catalyzed Imine Hydrolysis | Catalyst increases polarity of C=N bond, lowering the activation barrier for nucleophilic attack by water. mdpi.com | Late transition state with significant C-O and N-H bond formation and O-H bond cleavage. mdpi.com | Density Functional Theory (DFT) mdpi.com |

| Suzuki Cross-Coupling | Oxidative addition of the aryl halide to the Pd(0) catalyst is a key initial step, forming a Pd(II) complex. mdpi.comnih.gov | The exact nature of the transition states depends on the specific coupling partners and ligands. | Density Functional Theory (DFT) nih.govresearchgate.net |

| Nucleophilic Substitution (SN2) at the Methylene Carbon | Concerted, single-step mechanism with backside attack of the nucleophile. pressbooks.pub | Pentavalent carbon in a trigonal bipyramidal geometry with partial bonds to the incoming nucleophile and the leaving group. pressbooks.pub | Not explicitly studied for this compound in the provided results. |

Identification and Characterization of Reactive Intermediates

The identification and characterization of reactive intermediates are paramount for understanding the step-by-step mechanism of a chemical transformation. These intermediates are typically transient species that are not isolated but can be detected and characterized using spectroscopic techniques or inferred from computational studies.

In the context of palladium-catalyzed reactions, such as the Suzuki cross-coupling of derivatives of this compound, several key reactive intermediates are involved. The catalytic cycle is generally understood to proceed through the following intermediates:

Pd(II)-Aryl Complex: Formed after the initial oxidative addition of the bromothiophene to the Pd(0) catalyst. mdpi.comnih.gov This intermediate is more electrophilic, which can influence subsequent reaction steps. mdpi.com

Transmetalation Intermediate: Formed by the reaction of the Pd(II)-aryl complex with the organoboron reagent in Suzuki coupling.

Reductive Elimination Intermediate: This is the final step in the catalytic cycle, where the coupled product is formed, and the Pd(0) catalyst is regenerated.

In the case of the palladium-catalyzed hydrolysis of a Schiff base derived from 3-bromothiophene-2-carbaldehyde, the Pd(II) complex formed after oxidative addition is a crucial reactive intermediate that activates the imine for hydrolysis. mdpi.com

For other potential transformations of this compound, different reactive intermediates would be expected. For instance, oxidation of the alcohol could proceed through various intermediates depending on the oxidant used. Similarly, reactions involving the thiophene ring, such as electrophilic substitution, would involve the formation of a sigma complex (also known as an arenium ion) as a key intermediate.

The table below outlines some of the potential reactive intermediates in transformations involving this compound and its derivatives.

| Reaction Type | Potential Reactive Intermediate | Method of Identification/Characterization |

| Suzuki Cross-Coupling | Pd(II)-thienyl complex mdpi.comnih.gov | Inferred from mechanistic studies of related Suzuki reactions. |

| Imine Hydrolysis (Pd-catalyzed) | Pd(II) complex of the imine mdpi.com | Proposed based on experimental observations and DFT calculations. mdpi.com |

| Electrophilic Aromatic Substitution | Sigma complex (Arenium ion) | General mechanistic principle for electrophilic aromatic substitution. |

| Oxidation of Alcohol | Aldehyde or carboxylate intermediates | Dependent on the specific oxidizing agent and reaction conditions. |

It is important to note that the detailed mechanistic elucidation for many reactions of this compound remains an area for further investigation. The insights gained from studying its derivatives provide a solid foundation for proposing and verifying the reaction pathways and intermediates for this versatile chemical compound.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of (3-Bromothiophen-2-YL)methanol. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecule's structure can be assembled.

The ¹H NMR spectrum provides precise information about the chemical environment of each proton in the molecule. For this compound, distinct signals are expected for the thiophene (B33073) ring protons, the methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH) proton.

The two aromatic protons on the thiophene ring are expected to appear as doublets in the downfield region (typically δ 6.8–7.5 ppm) due to coupling with each other. The methylene protons adjacent to the hydroxyl group and the thiophene ring would likely appear as a singlet or a finely split multiplet, depending on the coupling with the hydroxyl proton. The hydroxyl proton itself typically presents as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound This interactive table contains predicted chemical shifts (δ) and multiplicities for the protons in this compound. These values are based on the analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 (Thiophene) | ~7.25 | d (Doublet) |

| H5 (Thiophene) | ~6.95 | d (Doublet) |

| -CH ₂OH | ~4.70 | s (Singlet) or t (Triplet) |

| -OH | Variable (e.g., ~2.0-3.0) | br s (Broad Singlet) |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, five distinct carbon signals are anticipated: four for the thiophene ring (two quaternary, two methine) and one for the methylene group. The carbon atom bonded to the bromine (C3) is expected to have a chemical shift significantly influenced by the halogen's electronegativity. The carbon of the methylene group (-CH₂OH) typically appears in the range of δ 55-65 ppm. oregonstate.edunih.gov

Table 2: Predicted ¹³C NMR Data for this compound This interactive table provides predicted chemical shifts for the carbon atoms in this compound, estimated from spectral data of analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Thiophene) | ~142 |

| C3 (Thiophene, C-Br) | ~110 |

| C4 (Thiophene) | ~129 |

| C5 (Thiophene) | ~125 |

| C H₂OH | ~58 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. nih.govacs.orgresearchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be expected between the two thiophene protons (H4 and H5), confirming their adjacent relationship. uvic.calibretexts.org A correlation between the methylene (-CH₂-) and hydroxyl (-OH) protons might also be observed, depending on the experimental conditions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbons (¹J-coupling). rsc.org It would show correlations between H4 and C4, H5 and C5, and the methylene protons with the methylene carbon, providing definitive assignments for these pairs. rsc.orgsavemyexams.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space correlations between protons that are close to each other, which is essential for determining stereochemistry and conformation. savemyexams.com For this molecule, a NOESY spectrum would show a correlation between the methylene protons and the H5 proton on the thiophene ring, providing information about the preferred conformation of the hydroxymethyl group relative to the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Both IR and Raman spectroscopy can identify the key functional groups in this compound.

O-H Stretch : A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is typically broadened by hydrogen bonding. libretexts.org

C-H Stretch : Aromatic C-H stretching vibrations from the thiophene ring are anticipated in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretches from the methylene group will appear just below 3000 cm⁻¹. researchgate.net

C=C and C-C Ring Vibrations : The thiophene ring will exhibit characteristic stretching vibrations in the 1600-1400 cm⁻¹ region of both IR and Raman spectra. acs.org

C-Br Stretch : The stretching vibration of the carbon-bromine bond is expected to produce a strong absorption in the far-infrared region, typically around 500-600 cm⁻¹. acs.org

C-S Stretch : Thiophene C-S stretching vibrations are typically observed in the 850-600 cm⁻¹ range and can be useful for identifying the heterocyclic ring.

Table 3: Characteristic Vibrational Frequencies for this compound This interactive table lists the expected vibrational modes and their corresponding frequency ranges in IR and Raman spectra.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| O-H Stretch | Alcohol | 3600 - 3200 (Broad) |

| C-H Stretch (Aromatic) | Thiophene Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -CH₂- | 3000 - 2850 |

| C=C Stretch | Thiophene Ring | 1600 - 1500 |

| C-C Stretch | Thiophene Ring | 1500 - 1400 |

| C-Br Stretch | Bromo-substituent | 600 - 500 |

Raman spectroscopy is a powerful process analytical technology (PAT) for the real-time, in-situ monitoring of chemical reactions. acs.org Its low sensitivity to water and applicability to both homogeneous and heterogeneous media make it highly suitable for tracking reaction kinetics and mechanisms. In syntheses involving bromothiophene derivatives, such as the Claisen-Schmidt condensation to form chalcones, in-situ Raman has been successfully used to monitor the consumption of reactants and the formation of products. acs.org Key vibrational bands, such as the C=O stretch of an aldehyde reactant or the C=C stretch of a newly formed product, can be tracked over time to determine reaction rates, identify intermediates, and optimize reaction conditions like temperature and catalyst loading. acs.org This approach provides a non-invasive window into the reaction dynamics, enabling greater control and understanding of the synthetic process.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry of this compound provides critical information about its molecular weight and structural fragments. The molecular ion peak ([M]⁺) for this compound, which has the chemical formula C₅H₅BrOS, is expected at a mass-to-charge ratio (m/z) that reflects its isotopic composition, particularly the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This results in two characteristic molecular ion peaks of similar intensity at m/z 192 and 194.

The fragmentation of this compound under electron impact is guided by the stability of the resulting fragments. Key fragmentation pathways for alcohols often involve the loss of a hydrogen atom or a water molecule. libretexts.orgdocbrown.info For this specific compound, common fragmentation patterns would include:

Loss of a hydrogen atom (-H) : This leads to the formation of a stable oxonium ion, [M-H]⁺, with peaks at m/z 191 and 193.

Loss of the hydroxyl group (-OH) : This results in a fragment at m/z 175 and 177.

Loss of the hydroxymethyl group (-CH₂OH) : This cleavage gives rise to the 3-bromothienyl cation at m/z 163 and 165.

Loss of Bromine (-Br) : This fragmentation pathway produces an ion corresponding to the thiophen-2-yl-methanol cation at m/z 113.

The relative intensities of these fragment ions provide a fingerprint for the molecule, aiding in its identification and structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Description |

| [C₅H₅BrOS]⁺ | 192 | 194 | Molecular Ion ([M]⁺) |

| [C₅H₄BrOS]⁺ | 191 | 193 | Loss of a hydrogen atom ([M-H]⁺) |

| [C₅H₄BrS]⁺ | 175 | 177 | Loss of the hydroxyl group |

| [C₄H₂BrS]⁺ | 163 | 165 | Loss of the hydroxymethyl group |

| [C₅H₅OS]⁺ | 113 | - | Loss of the bromine atom |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The UV-Vis spectrum of thiophene and its derivatives is characterized by absorption bands arising from π → π* transitions within the aromatic ring. nih.govrsc.orgacs.org The position and intensity of these bands are sensitive to the nature and position of substituents on the thiophene ring.

For this compound, the presence of the bromine atom (an auxochrome with -I and +M effects) and the hydroxymethyl group can influence the electronic absorption spectrum. The bromine atom, through its inductive effect, can cause a slight shift in the absorption maxima. The hydroxymethyl group is generally not expected to cause a significant shift. Studies on similar substituted thiophenes show that electron-withdrawing groups tend to cause a bathochromic (red) shift, while electron-donating groups can lead to a hypsochromic (blue) shift. rsc.org

The electronic transitions in substituted thiophenes are often complex and can be rationalized using models that consider the molecular orbitals of the entire conjugated system. rsc.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to assign the nature of these electronic transitions. nih.govrsc.orgrsc.org In related systems, it has been shown that substituents significantly influence the electronic properties and the nature of the transitions. nih.govacs.org

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing details on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound itself was not found in the search results, extensive research has been conducted on the crystal structures of closely related brominated thiophene derivatives. nih.goviucr.orgacs.orgeurjchem.comnih.govuomphysics.netcsic.es

These studies reveal common structural motifs and intermolecular interactions in solid-state thiophenes. For instance, in many thiophene derivatives, the molecules are linked by various non-covalent interactions such as C—H···O hydrogen bonds, halogen bonds (Br···Br, Br···O), and π–π stacking interactions. nih.govuomphysics.net The planarity of the thiophene ring is a common feature, although the dihedral angles between the thiophene ring and its substituents can vary significantly depending on steric and electronic factors. nih.goviucr.orgcsic.es

For example, studies on (2E)-1-(5-bromothiophen-2-yl)-3-arylprop-2-en-1-ones have detailed how molecules are linked into chains or dimers via C—H···O hydrogen bonds. nih.gov Other research on halogen-bonded thiophene derivatives highlights the role of both halogen and chalcogen (N···S) bonds in directing the self-assembly of the crystal structure. acs.org Given the presence of a hydroxyl group and a bromine atom, it is highly probable that the crystal structure of this compound would be significantly influenced by hydrogen bonding and potentially halogen bonding, leading to specific supramolecular architectures.

Table 2: Common Crystallographic Data for Related Brominated Thiophene Derivatives

| Compound Class | Crystal System | Space Group | Key Interactions | Reference |

| Chalcones | Monoclinic, Triclinic | P2₁/c, P-1 | C—H···O, Br···Br, Br···O | nih.gov |

| Imine Derivatives | Monoclinic | P2₁/c | C—H···O, C—H···Cl, Br···π | uomphysics.net |

| Thiophene-thiourea Derivatives | Monoclinic | P2₁ | N—H···S, C—H···O | eurjchem.com |

| Triazole Derivatives | Triclinic, Monoclinic | P-1, P2₁/c | N–H···S, C–H···π, Br···F | csic.es |

Photoelectron Spectroscopy (XPS, UPS) for Surface and Electronic Structure Characterization

Photoelectron spectroscopy (PES), encompassing both X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), is a powerful surface-sensitive technique used to investigate the elemental composition, chemical states, and electronic structure of materials. rsc.orgunl.pticn2.cat

X-ray Photoelectron Spectroscopy (XPS) provides information on the core-level binding energies of the constituent atoms. For this compound, XPS would be able to identify the presence of Carbon (C 1s), Oxygen (O 1s), Sulfur (S 2p), and Bromine (Br 3d). The precise binding energies of these core levels are sensitive to the local chemical environment of the atom, an effect known as the chemical shift. mpg.deacs.org For instance, the C 1s spectrum could be deconvoluted to distinguish between the carbon atoms in the thiophene ring and the carbon of the hydroxymethyl group. The S 2p spectrum would be characteristic of sulfur in a thiophene ring, and the Br 3d spectrum would confirm the presence of the bromine substituent. acs.org

Ultraviolet Photoelectron Spectroscopy (UPS) uses lower energy UV photons to probe the valence electronic structure of the molecule. unl.ptamazonaws.com The UPS spectrum provides information about the energies of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO). This is crucial for understanding the material's electronic properties, such as its ionization potential and its potential performance in electronic devices. Studies on related thiophene compounds have used UPS to characterize their electronic structure and how it is affected by substitutions and molecular orientation on surfaces. acs.orgresearchgate.net

While a direct experimental PES study on this compound is not available in the provided search results, one study mentions its use as a precursor in a polymer whose properties were measured by photoelectron spectroscopy. kaust.edu.sa The analysis of similar aromatic and heterocyclic compounds by XPS and UPS provides a strong basis for predicting the key features that would be observed for this compound, offering insights into its surface chemistry and electronic band structure. acs.orgamazonaws.comresearchgate.net

Computational Chemistry and Theoretical Modeling of 3 Bromothiophen 2 Yl Methanol

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For (3-Bromothiophen-2-YL)methanol, DFT calculations offer a detailed understanding of its fundamental chemical characteristics.

Optimization of Molecular Geometries and Conformations

The first step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation. Using DFT methods, such as the B3LYP functional with a suitable basis set, the bond lengths and angles of this compound and its derivatives are determined. For instance, in a related chalcone (B49325) derivative, 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one (BTF), DFT calculations have shown good agreement between theoretical and experimental (XRD) data for bond lengths. rroij.comrroij.com The stability of the optimized geometry is confirmed by the absence of negative wave numbers in the frequency calculations. rroij.com This foundational analysis is essential for all subsequent computational predictions.

Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Gap and Energy Levels

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. numberanalytics.comwikipedia.orglibretexts.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and reactivity. numberanalytics.comnih.gov

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comnih.govacs.org This charge transfer within the molecule is an indicator of its potential for chemical reactions. nih.gov For a derivative of this compound, the HOMO-LUMO energy gap was calculated to be 3.662 eV, with the HOMO energy at -6.367 eV and the LUMO energy at -2.705 eV. researchgate.net This relatively small gap indicates a high degree of chemical reactivity and polarizability. nih.gov

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

| EHOMO | -6.367 researchgate.net |

| ELUMO | -2.705 researchgate.net |

| Energy Gap (ΔE) | 3.662 researchgate.net |

Mapping of Molecular Electrostatic Potential (MESP) for Reactive Sites

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution on a molecule and identifying sites prone to electrophilic and nucleophilic attack. rroij.comresearchgate.net The MESP illustrates regions of positive and negative electrostatic potential, which correspond to areas that are electron-poor and electron-rich, respectively.

In a molecule like this compound, the MESP map would typically show negative potential (red and yellow regions) around electronegative atoms like oxygen and bromine, indicating these as likely sites for electrophilic attack. Conversely, positive potential (blue regions) is generally found around hydrogen atoms, marking them as sites for nucleophilic attack. nih.gov This visual representation of reactivity complements the information derived from FMO analysis.

Calculation of Reactivity Descriptors: Ionization Energy, Electron Affinity, Chemical Hardness, Electrophilicity Index

Global reactivity descriptors provide quantitative measures of a molecule's stability and reactivity. These are often calculated from the HOMO and LUMO energies. rroij.comdergipark.org.trmdpi.com

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A smaller value indicates a "softer," more reactive molecule. nih.gov

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). rroij.comresearchgate.net

For a derivative of this compound, these descriptors have been calculated, revealing it to be a relatively soft molecule with a significant electrophilicity index, suggesting it can act as a good electrophile. researchgate.net

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.367 |

| Electron Affinity (A) | 2.705 |

| Chemical Hardness (η) | 1.831 |

| Electronegativity (χ) | 4.536 |

| Electrophilicity Index (ω) | 5.618 researchgate.net |

| Chemical Softness (S) | 0.546 eV⁻¹ researchgate.net |

Quantum Chemical Predictions of Spectroscopic Data

Theoretical calculations can simulate spectroscopic data, which aids in the interpretation of experimental results.

Simulated IR and Raman Spectra for Vibrational Assignment

DFT calculations are widely used to compute the vibrational frequencies of molecules. nih.govresearchgate.net The resulting simulated Infrared (IR) and Raman spectra can be compared with experimental spectra to make detailed assignments of the vibrational modes. rroij.comresearchgate.netbrehm-research.de For the chalcone derivative of this compound, the vibrational spectra were computed using the B3LYP level of theory, and the Potential Energy Distribution (PED) was used to provide a detailed assignment of the vibrational modes. rroij.comrroij.comresearchgate.net This comparison between theoretical and experimental spectra is crucial for confirming the molecular structure and understanding its vibrational properties. nih.gov

Predicted UV-Vis Absorption Spectra and Electronic Transitions

Computational chemistry provides powerful tools for predicting the electronic absorption spectra of molecules like this compound. Time-dependent density functional theory (TD-DFT) is a commonly employed method for calculating the excited states and predicting the UV-Vis absorption spectra. These calculations can reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

For thiophene (B33073) derivatives, the electronic transitions are typically of the π → π* and n → π* type. In this compound, the thiophene ring constitutes the primary chromophore. The bromine atom and the hydroxymethyl group act as auxochromes, which can modify the absorption characteristics. The lone pairs on the sulfur, oxygen, and bromine atoms can participate in n → π* transitions.

Theoretical studies on similar thiophene-based compounds have shown that the absorption bands in the UV-Vis spectrum correspond to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher energy unoccupied orbitals. For instance, in a study of thiophenyl derivatives of lawsone, the UV/Vis absorption spectra were analyzed both experimentally and theoretically. researchgate.net DFT modeling of other complex molecules like T-2 toxin has also been used to predict and understand their UV-Vis absorption spectra. mdpi.com

A hypothetical TD-DFT calculation for this compound would likely predict several absorption bands. The main absorption bands would be attributed to π → π* transitions within the thiophene ring. The presence of the bromine atom could lead to a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene-2-methanol due to its electron-donating and withdrawing effects through resonance and induction. The hydroxymethyl group would also influence the electronic transitions.

A simulated UV-Vis spectrum for this compound in a solvent like methanol (B129727) might show a primary absorption peak in the range of 230-280 nm, which is characteristic for substituted thiophenes. The electronic transitions would involve the promotion of an electron from bonding or non-bonding orbitals to anti-bonding orbitals.

Table 1: Predicted UV-Vis Absorption Data and Electronic Transitions for a Model Thiophene Derivative

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 265 | 0.45 | HOMO -> LUMO | π -> π* |

| 240 | 0.21 | HOMO-1 -> LUMO | π -> π* |

| 210 | 0.15 | HOMO -> LUMO+1 | π -> π* |

Note: This table is a hypothetical representation based on typical values for similar thiophene derivatives and is intended for illustrative purposes.

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify intermediates, transition states, and determine the reaction kinetics.

Identification of Transition States and Reaction Barriers

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants transform into products. savemyexams.com Identifying the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. savemyexams.com

For example, in a hypothetical nucleophilic substitution reaction at the carbon atom of the hydroxymethyl group, a computational study would involve optimizing the geometries of the reactants, the transition state, and the products. The transition state would feature a partially formed bond with the incoming nucleophile and a partially broken bond with the leaving group. The energy difference between the reactants and the transition state would yield the activation barrier.

Energy Profile Diagrams for Complex Reaction Pathways

An energy profile diagram provides a visual representation of the energy changes that occur during a chemical reaction. savemyexams.comsavemyexams.com It plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction.

A computational study on the synthesis of a complex molecule from this compound would generate an energy profile diagram detailing each step. researchgate.net For instance, the reaction of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with boronic acids in a Suzuki coupling reaction involves multiple steps, and an energy profile diagram would clarify the energetics of the entire process. nih.gov Such diagrams are essential for understanding why certain products are favored over others and for optimizing reaction conditions.

Figure 1: Illustrative Energy Profile Diagram for a Two-Step Reaction This diagram illustrates the energy changes in a hypothetical reaction involving this compound, showing the reactants (R), an intermediate (I), the final product (P), and the transition states (TS1 and TS2) for each step. The activation energies (Ea1 and Ea2) are also indicated.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals (MOs) of a molecule into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.deusc.edu This analysis provides valuable insights into the electronic structure, charge distribution, and intramolecular interactions within a molecule like this compound.

NBO analysis can quantify the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. wisc.eduresearchgate.net The strength of these interactions is estimated using second-order perturbation theory. researchgate.net A large stabilization energy (E(2)) associated with a donor-acceptor interaction indicates a significant charge transfer and electron delocalization.

Table 2: Illustrative NBO Analysis Data for Key Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (S) | π*(C=C) | ~5-10 | Lone pair delocalization |

| LP (O) | σ*(C-C) | ~2-5 | Hyperconjugation |

| LP (Br) | σ*(C-C) | ~1-3 | Hyperconjugation |

| σ(C-H) | σ*(C-S) | ~1-2 | Hyperconjugation |

Note: This table presents hypothetical E(2) values to illustrate the types of interactions that would be analyzed. Actual values would be obtained from a specific NBO calculation.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. acs.org This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

While specific molecular docking studies on this compound may not be readily available, the thiophene scaffold is present in many biologically active compounds. Therefore, derivatives of this compound could be investigated as potential ligands for various protein targets. For example, thiophene-containing compounds have been studied as inhibitors of enzymes implicated in diseases like diabetes. acs.org

A molecular docking study would involve placing this compound or its derivatives into the active site of a target protein. The docking algorithm would then explore different binding poses and score them based on their binding affinity. The results would reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. These insights can guide the design of more potent and selective inhibitors. For instance, molecular docking studies on other heterocyclic compounds have successfully identified crucial binding interactions and have been corroborated by experimental data. nih.govnih.gov

Table 3: Hypothetical Molecular Docking Results for a this compound Derivative

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Aldose Reductase | -7.5 | TYR48, HIS110 | Hydrogen Bond |

| TRP20, TRP111 | Hydrophobic | ||

| CYS298 | Halogen Bond (Br) |

Note: This table is a hypothetical representation of potential docking results for illustrative purposes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.netkg.ac.rs These models are developed by finding a mathematical correlation between calculated molecular descriptors and an experimentally determined activity or property.

For a series of derivatives of this compound, a QSAR study could be conducted to predict their biological activity, such as their potency as enzyme inhibitors. nih.gov A QSPR study could be used to predict properties like lipophilicity (logP), solubility, or boiling point. kg.ac.rsresearchgate.net